5-Chlorouracil
Overview
Description
5-Chlorouracil is a halogenated derivative of uracil, a pyrimidine base found in RNAThe compound is characterized by the substitution of a chlorine atom at the 5-position of the uracil ring, which significantly alters its chemical and biological properties .
Mechanism of Action
Target of Action
5-Chlorouracil, similar to its analogue 5-Fluorouracil, primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound interacts with its target, TS, by forming a covalently bound ternary complex with the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate . This interaction inhibits TS, thereby disrupting DNA synthesis .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite FdUTP can be misincorporated into DNA .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, its analogue 5-Fluorouracil is known to have erratic bioavailability when administered orally . It also exhibits clinically significant pharmacokinetic variability when dosed based on body surface area . The oral absorption of 5-Fluorouracil is incomplete with a short biological half-life .
Result of Action
The incorporation of this compound into DNA can lead to mutations . This is because this compound and its analogues are well-known mutagens . The mutations induced by this compound could contribute to cytotoxicity at sites of inflammation .
Action Environment
Environmental factors, particularly inflammation, can influence the action of this compound . During inflammation, myeloperoxidase, a heme protein secreted by human phagocytes, generates hypochlorous acid (HOCl). HOCl can react with uracil to produce this compound . This suggests that the inflammatory environment can enhance the production and action of this compound .
Biochemical Analysis
Biochemical Properties
5-Chlorouracil interacts with various biomolecules in the cell. It is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been reported to induce apoptosis in cells . The apoptosis induced by this compound is driven through a non-caspase–dependent pathway involving apoptosis-inducing factor (AIF) and LEI/L-DNase II .
Molecular Mechanism
It is known that this compound can be incorporated into DNA, leading to cytotoxicity and cell death . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, an increase of this compound was detected in DNA when cells were treated with sublethal doses of hypochlorous acid and allowed to proliferate . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. It is known that this compound has been used in glaucoma-filtering surgery in rabbit eyes, showing a longstanding effect on the decrease of intraocular pressure .
Metabolic Pathways
It is known that this compound is a product of hypochlorous acid-mediated damage to nucleobases .
Transport and Distribution
It is known that this compound can be incorporated into DNA, suggesting that it may be transported and distributed within cells via the same mechanisms as other nucleobases .
Subcellular Localization
Given that this compound can be incorporated into DNA, it is likely that it is localized in the nucleus of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chlorouracil typically involves the chlorination of uracil. One common method includes mixing uracil with a solvent and a catalyst, heating the mixture to 75-85°C, and then adding a chlorinating reagent. The mixture is then cooled and maintained at 50-60°C for several hours to allow the reaction to proceed. The resulting product is then crystallized and dried to obtain crude this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve similar reaction conditions as laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction times helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various derivatives of uracil, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chlorouracil has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its mutagenic effects and its ability to induce sister-chromatid exchange.
Medicine: It has been explored as a potential anti-tumor agent due to its structural similarity to other halogenated uracils like 5-Fluorouracil.
Synthetic Biology: This compound has been used to create genetically modified organisms with altered DNA bases, providing insights into the evolution and stability of genetic material
Comparison with Similar Compounds
5-Chlorouracil is similar to other halogenated uracils, such as 5-Fluorouracil, 5-Bromouracil, and 5-Iodouracil. it has unique properties that distinguish it from these compounds:
5-Fluorouracil: Widely used as an anti-cancer drug, it inhibits thymidylate synthase, disrupting DNA synthesis.
5-Bromouracil: Known for its mutagenic properties, it is used in genetic research.
5-Iodouracil: Exhibits lethal and mutagenic effects on bacteriophages
Properties
IUPAC Name |
5-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075137 | |
Record name | 5-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-81-1 | |
Record name | 5-Chlorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLOROURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLOROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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